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molecular formula C8H5Cl2NS B017839 5-Chloro-2-(chloromethyl)-1,3-benzothiazole CAS No. 110704-19-3

5-Chloro-2-(chloromethyl)-1,3-benzothiazole

Cat. No. B017839
M. Wt: 218.1 g/mol
InChI Key: LNZBRKLHATUCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283479B2

Procedure details

0.966 g of 2-amino-4-chloro-benzenethiol was dissolved in 10 ml of abs. ethanol. 1.44 g of 2-chloro-1,1,1-triethoxy-ethane were added and the reaction was heated at 60° C. overnight. The reaction mixture was then concentrated in vacuo, dissolved in diethyl ether and the organic phase was washed once each with 5% aqueous hydrochloric acid, followed by water and 10% aqueous sodium bicarbonate. The organic layer was dried with magnesium sulfate and concentrated in vacuo. Purification by flash chromatography on silica with heptanes/dichloromethane afforded 1.071 g of 5-chloro-2-chloromethyl benzothiazole as a yellow solid.
Quantity
0.966 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[SH:9].[Cl:10][CH2:11][C:12](OCC)(OCC)OCC>C(O)C>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[S:9][C:12]([CH2:11][Cl:10])=[N:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0.966 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)S
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether
WASH
Type
WASH
Details
the organic phase was washed once each with 5% aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica with heptanes/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)CCl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.071 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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